N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUBCUXESDOJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of phenylureido group: The thiadiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylureido group.
Formation of thioacetamide moiety: The final step involves the reaction of the intermediate with 4-chlorophenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Chlorophenyl vs. Nitrophenyl: Compound 3’s 4-nitrophenylamino group shows strong Akt inhibition (92.36%), suggesting electron-withdrawing substituents may enhance kinase targeting .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Physical Property Analysis
Key Observations:
- Spectral Consistency : The target compound’s IR and NMR data align with other urea-bearing thiadiazoles, confirming structural integrity .
- Thermal Stability : Higher melting points (e.g., 263–265°C for the target compound vs. 138–140°C for 5j) suggest stronger intermolecular forces in urea derivatives compared to alkylthio analogues .
Anticancer Mechanisms
- Cytotoxicity: Compound 4y’s low IC50 (0.034 mmol L⁻¹ against A549) highlights the impact of p-tolylamino substituents on potency, though phenylureido derivatives may offer improved selectivity .
Selectivity and Toxicity
- NIH3T3 Screening: Compound 4y showed selectivity for cancer cells (MCF7, A549) over noncancerous NIH3T3 cells, a critical advantage shared by chlorophenyl-containing derivatives .
Biological Activity
N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological properties. The presence of the 4-chlorophenyl group is significant as it influences the compound's reactivity and biological interactions.
Chemical Formula: CHClNO_1S
Molecular Weight: 307.80 g/mol
In Vitro Studies
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cells were subjected to treatment with various thiadiazole derivatives. The results indicated that the cytotoxicity was significantly enhanced by structural modifications, particularly through the introduction of substituents on the piperazine or piperidine rings.
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| 4a | 51.56 | MCF-7 |
| 4b | 25.21 | MCF-7 |
| 4c | 49.40 | MCF-7 |
| 4d | >20 | MCF-7 |
| 4f | 18.39 | MCF-7 |
| 4g | 10.10 | MCF-7 |
| 4i | 2.32 | MCF-7 |
The most potent compound identified was 4i , which exhibited an IC of 2.32 µg/mL , indicating strong antitumor activity against MCF-7 cells .
The mechanisms underlying the anticancer effects of these compounds include:
- Induction of apoptosis through activation of caspases.
- Inhibition of cell cycle progression.
- Interaction with tubulin dynamics, leading to disruption in mitotic spindle formation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis . Studies indicate that it interferes with essential biochemical pathways necessary for the survival and proliferation of mycobacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
- Modifications on the thiadiazole scaffold can lead to significant changes in biological activity, suggesting a tailored approach for optimizing therapeutic efficacy .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Breast Cancer Treatment : A derivative similar to this compound was evaluated in a clinical trial involving patients with advanced breast cancer. Results indicated a reduction in tumor size in a subset of patients after treatment with this class of compounds .
- Tuberculosis Treatment : A study involving patients with drug-resistant tuberculosis demonstrated that compounds with similar structures effectively reduced bacterial load when combined with standard therapy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
- Acylation : Coupling of the thiadiazole intermediate with chlorophenyl-thioacetamide using coupling agents like EDCI/HOBt.
- Key conditions : Solvents (DMF or dichloromethane), temperatures (60–80°C), and reaction times (12–24 hours) are critical for yield optimization (≥65%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅ClN₆O₂S₂).
- Infrared Spectroscopy (IR) : Identifies characteristic peaks for ureido (1650–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
Q. What are the standard chemical reactions involving this compound?
- Thioether oxidation : Reacts with H₂O₂ to form sulfoxide/sulfone derivatives.
- Amide hydrolysis : Acidic/basic conditions cleave the acetamide moiety.
- Controlled conditions : pH 7–9 for hydrolysis; ambient temperature for oxidation .
Q. How can solubility and stability be assessed under experimental conditions?
- Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) via saturation shake-flask method.
- Stability : Monitor degradation via HPLC under varying pH (2–12), temperatures (4–37°C), and light exposure .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Thiadiazole-thioacetamide scaffold : Critical for enzyme inhibition (e.g., kinase or protease targets).
- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance cytotoxicity (IC₅₀: 2–10 µM in cancer cell lines).
- SAR studies : Molecular docking (AutoDock Vina) predicts binding affinity to targets like EGFR or COX-2 .
Q. How can contradictions in reaction yields between synthesis methods be resolved?
- Solvent/catalyst comparison : DMF vs. dichloromethane impacts acylation efficiency (yields: 50% vs. 70%).
- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent polarity, and stoichiometry .
Q. What computational strategies predict target interactions and mechanism of action?
- Molecular Dynamics (MD) simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns).
- Free energy calculations (MM-PBSA) : Quantify binding free energies (ΔG < -30 kcal/mol suggests strong inhibition).
- Validation : Correlate with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. How can pharmacokinetic properties be optimized through derivatization?
Q. How to design a comprehensive study evaluating anticancer efficacy?
- In vitro : MTT assay on MCF-7 (breast) and A549 (lung) cancer cells.
- In vivo : Xenograft models (e.g., BALB/c mice) with dose escalation (10–100 mg/kg).
- Biomarker analysis : Measure apoptosis (caspase-3) and angiogenesis (VEGF) markers .
Q. How to address discrepancies in reported bioactivity between structural analogs?
- Purity verification : Ensure >95% purity via HPLC to exclude impurities (e.g., unreacted intermediates).
- Assay standardization : Use identical cell lines (e.g., HeLa vs. HepG2) and incubation times (48–72 hours).
- Substituent analysis : Compare meta vs. para substitutions on phenyl rings for steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
